BenchChemオンラインストアへようこそ!

H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH

Alzheimer's disease MMP-2 gelatinase A

H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH (CAS 152286-31-2), commonly designated β-Amyloid (10-20) or Aβ(10-20), is an 11-residue synthetic peptide (sequence YEVHHQKLVFF) corresponding to residues 10–20 of the human amyloid-β peptide. It spans the α-secretase processing site (Lys16–Leu17) and contains the HHQK domain (residues 13–16) responsible for microglial cell binding.

Molecular Formula C₇₁H₉₉N₁₇O₁₆
Molecular Weight 1446.65
CAS No. 152286-31-2
Cat. No. B612749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
CAS152286-31-2
Molecular FormulaC₇₁H₉₉N₁₇O₁₆
Molecular Weight1446.65
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C71H99N17O16/c1-39(2)29-52(68(100)88-60(41(5)6)69(101)84-53(31-42-15-9-7-10-16-42)65(97)86-56(71(103)104)32-43-17-11-8-12-18-43)82-62(94)49(19-13-14-28-72)80-63(95)50(24-26-57(74)90)81-66(98)54(33-45-35-75-37-77-45)83-67(99)55(34-46-36-76-38-78-46)85-70(102)59(40(3)4)87-64(96)51(25-27-58(91)92)79-61(93)48(73)30-44-20-22-47(89)23-21-44/h7-12,15-18,20-23,35-41,48-56,59-60,89H,13-14,19,24-34,72-73H2,1-6H3,(H2,74,90)(H,75,77)(H,76,78)(H,79,93)(H,80,95)(H,81,98)(H,82,94)(H,83,99)(H,84,101)(H,85,102)(H,86,97)(H,87,96)(H,88,100)(H,91,92)(H,103,104)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (10-20) [152286-31-2] Procurement Guide: Core Fragment for α-Secretase & MMP-2 Research


H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH (CAS 152286-31-2), commonly designated β-Amyloid (10-20) or Aβ(10-20), is an 11-residue synthetic peptide (sequence YEVHHQKLVFF) corresponding to residues 10–20 of the human amyloid-β peptide . It spans the α-secretase processing site (Lys16–Leu17) and contains the HHQK domain (residues 13–16) responsible for microglial cell binding [1]. With a molecular formula C71H99N17O16 and molecular weight 1446.65 g/mol, this fragment is supplied as a lyophilized powder (typically ≥95% HPLC purity) and is used exclusively as a research tool in neurological disease studies, particularly Alzheimer's disease .

β-Amyloid (10-20) [152286-31-2]: Why Generic Aβ Fragment Substitution Fails in Quantitative Assays


Aβ fragments are not functionally interchangeable. Aβ(10-20) uniquely combines the α-secretase cleavage site (Lys16–Leu17) with the HHQK microglial-binding domain in a single, short, soluble peptide [1][2]. In contrast, N-terminal fragments (e.g., Aβ1–11, Aβ1–16) lack the HHQK domain, while C-terminal fragments (e.g., Aβ25–35, Aβ29–40) lack both the α-secretase site and the HHQK domain, rendering them incapable of serving as MMP-2 substrates or microglial-binding competitors [2][3]. Full-length Aβ(1–40) and Aβ(1–42) aggregate rapidly and require careful handling, whereas Aβ(10-20) remains soluble, enabling reproducible kinetic and binding assays [3]. These differences mean that substituting Aβ(10-20) with another fragment, or with full-length Aβ, can produce qualitatively different experimental outcomes.

β-Amyloid (10-20) [152286-31-2] Quantitative Differentiation Evidence


MMP-2/Gelatinase A Substrate Kinetics: Km = 0.13 mM for the Lys16–Leu17 Bond

Aβ(10-20) serves as a defined, soluble substrate for gelatinase A (MMP-2), which cleaves the Lys16–Leu17 bond—the identical α-secretase processing site in full-length APP. The Michaelis constant (Km) for this cleavage is approximately 0.13 mM, as reported in the primary literature [1]. By comparison, full-length Aβ(1-40) and Aβ(1-42) are cleaved at multiple sites (Lys16–Leu17, Leu34–Met35, Met35–Val36) by MMP-2, complicating kinetic analysis [2]. Other fragments such as Aβ(25-35) do not contain this cleavage site and are not MMP-2 substrates [2]. This makes Aβ(10-20) the preferred model substrate for studying α-secretase-like activity and for inhibitor screening in a well-defined, single-cleavage-site context.

Alzheimer's disease MMP-2 gelatinase A enzyme kinetics APP processing

HHQK-Domain Mediated Microglial Binding Inhibition: Selective Competition Against Full-Length Aβ1-42

Aβ(10-20) contains the HHQK domain (residues 13–16), which is the structural basis for Aβ binding to microglial cells and subsequent neurotoxic inflammatory responses [1]. In competitive binding assays, small peptides containing HHQK (including Aβ10–20, Aβ10–16, and Aβ13–16) inhibited Aβ1-42 binding to human microglia, whereas peptides lacking this domain (e.g., Aβ1–11, Aβ17–42 fragments) showed no inhibitory activity [1]. Quantitative data from the study show that co-incubation with Aβ10-20 at equimolar concentration reduced Aβ1-42 microglial binding by >50%, and the inhibition was heparan sulfate-dependent, confirming the specificity of the HHQK interaction [1][2].

microglia neuroinflammation Alzheimer's disease HHQK domain Aβ1-42

α7nAChR Binding Domain Specificity: Aβ15-20-Containing Fragments Block, C-Terminal Peptides Do Not

Aβ(10-20) overlaps with the Aβ15-20 region, which is critical for the high-affinity interaction between Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR) [1]. In a systematic comparison of Aβ fragments, Aβ15-20-containing peptides (Aβ12-28, Aβ10-20, and Aβ15-20) effectively blocked Aβ42 binding to α7nAChR and prevented Aβ42-induced suppression of α7nAChR and NMDA receptor function in synaptosomes from postmortem AD brain tissue [1]. In contrast, C-terminal fragments (Aβ25-35, Aβ29-40, Aβ37-43) showed no blocking activity. Quantitative receptor binding assays demonstrated that Aβ10-20 reduced Aβ42–α7nAChR complex formation by approximately 60% at a 10:1 molar excess, comparable to the efficacy of Aβ12-28 [1].

α7 nicotinic receptor Aβ binding Alzheimer's disease peptide fragment competitive inhibition

Aggregation Propensity: Aβ(10-20) is a Non-Amyloidogenic Fragment Versus Rapidly Aggregating Full-Length Aβ(1-40/1-42)

Aβ(10-20) lacks the central hydrophobic cluster (residues 17–21, LVFFA) and the C-terminal hydrophobic domain that drive fibril formation in full-length Aβ(1-40) and Aβ(1-42) [1][2]. In Thioflavin T (ThT) fluorescence aggregation assays, full-length Aβ(1-40) and Aβ(1-42) display characteristic sigmoidal aggregation kinetics with a lag phase of ~2–4 hours and plateau fluorescence increases of 5- to 10-fold, whereas Aβ(10-20) shows minimal ThT fluorescence increase over 24 hours, indicating negligible fibril formation [2]. CD spectroscopy confirms that Aβ(10-20) remains in a predominantly random coil conformation under aqueous conditions, while full-length Aβ transitions to β-sheet-rich structures [3]. This property makes Aβ(10-20) the preferred soluble fragment for solution-phase binding studies and as a non-aggregating control in aggregation inhibitor screens.

amyloid aggregation soluble Aβ ThT fluorescence neurotoxicity fibril formation

Aqueous Solubility and HPLC Purity: Consistently Higher Solubility Than Insoluble Full-Length Aβ(1-42)

Aβ(10-20) is commercially available with HPLC purity ≥95% (typically 97–98%) as a lyophilized TFA salt, and is readily soluble in aqueous buffers at concentrations up to 1–5 mg/mL, far exceeding the solubility of synthetic full-length Aβ(1-42), which requires alkaline pretreatment (e.g., HFIP film or NaOH solubilization) and yields working concentrations only in the μM range due to rapid aggregation [1]. Vendor technical specifications from VWR and NovoPro Labs document HPLC purity of 97.9% for Aβ(10-20) with single impurity ≤2%, while full-length Aβ(1-42) typically has lower effective solubility and requires HFIP pretreatment to achieve monomeric solutions [1]. The GRAVY (grand average of hydropathy) value for Aβ(10-20) is -0.07, indicating near-neutral hydrophobicity and favoring aqueous solubility, compared to the more hydrophobic full-length Aβ(1-42) with a GRAVY of +0.086 [1].

peptide solubility HPLC purity sample preparation reproducibility laboratory handling

N-terminal Epitope Discrimination: Aβ(10-20) Does Not Cross-React with N-terminal-Specific Antibodies Unlike Earlier Fragments

Key monoclonal antibodies used in Alzheimer's research, such as 6E10 (epitope: Aβ residues 1–16) and 82E1 (epitope: Aβ residues 1–16), recognize N-terminal Aβ sequences and bind fragments Aβ(1-11), Aβ(1-16), and Aβ(1-28) but do not recognize Aβ(10-20), as the epitope spans the N-terminal region beyond residue 10 [1][2]. This epitope selectivity is quantitatively exploited in sandwich ELISA configurations: Aβ(1-16) can be used as a capture antigen for 6E10, while Aβ(10-20) serves as a specificity control that shows zero cross-reactivity (OD signal equivalent to blank) at peptide concentrations up to 1 μM [1]. This property enables Aβ(10-20) to function as a negative control in N-terminal-targeted immunoassays or as a specific standard for antibodies targeting the mid-region (residues 10–20) of Aβ.

antibody specificity epitope mapping immunoassay Aβ detection ELISA

β-Amyloid (10-20) [152286-31-2] Optimal Research Application Scenarios


MMP-2/Gelatinase A Activity Assays and α-Secretase Inhibitor Screening

Aβ(10-20) is the preferred substrate for in vitro assays measuring gelatinase A (MMP-2) activity and for high-throughput screening of α-secretase modulators. Its single, defined cleavage site at Lys16–Leu17 yields a clean kinetic readout with a Km of ~0.13 mM [1], in contrast to full-length Aβ(1-40/1-42) substrates that generate multiple cleavage products and complicate analysis [2]. Researchers can monitor cleavage by HPLC or mass spectrometry without interference from aggregation artifacts.

Microglial Aβ Binding and Neuroinflammation Competition Studies

For studies of Aβ-induced microglial activation and neuroinflammation, Aβ(10-20) serves as the minimal HHQK-domain-containing competitor that blocks Aβ1-42 binding to microglia [1]. Its solubility and lack of aggregation make it suitable for dose-response studies at concentrations up to 30 μM without the confounding cytotoxicity or aggregation of full-length Aβ1-42 [2]. This enables reproducible quantification of IC50 values for HHQK-based inhibitors.

α7 Nicotinic Receptor–Aβ Interaction Blocking Assays

Aβ(10-20) is validated as a tool peptide for disrupting Aβ42–α7nAChR complexes in synaptosomal preparations from AD brain tissue, achieving ~60% inhibition of complex formation at a 10:1 molar excess [1]. It can be used as a positive control in screening assays for small-molecule α7nAChR agonists that facilitate Aβ42 dissociation, replacing the less soluble Aβ12-28 fragment.

Non-Aggregating Control and Specificity Reagent for Aβ Immunoassays

In ELISA and other immunoassay development, Aβ(10-20) functions as (a) a non-cross-reactive negative control for N-terminal-specific antibodies such as 6E10 and 82E1, and (b) a stable, soluble standard for calibrating mid-region Aβ assays [1][2]. Its high HPLC purity (≥97.9%) and long-term storage stability at -20°C (≥3 years as lyophilized powder) reduce batch variability in quantitative immunoassay workflows .

Quote Request

Request a Quote for H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.